Isoconazole Nitrate Demonstrates Superior In Vitro Activity Against Clinical Candida Isolates vs. Multiple Imidazole Comparators
In a study comparing the in vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against 186 clinical isolates of 10 Candida species, isoconazole demonstrated the greatest overall activity among all imidazole compounds tested, with an MIC90 of 4 μg/mL against the full panel of 186 Candida strains [1].
| Evidence Dimension | In vitro antifungal susceptibility (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 4 μg/mL against 186 clinical Candida isolates |
| Comparator Or Baseline | Econazole: MIC90 = 8 μg/mL against Candida isolates |
| Quantified Difference | Isoconazole MIC90 is 50% lower (2-fold more potent) than econazole against Candida isolates |
| Conditions | Agar-dilution technique; 186 clinical isolates of 10 Candida species |
Why This Matters
This head-to-head MIC90 data provides quantitative justification for selecting isoconazole over econazole when broader-spectrum anti-Candida coverage is required in susceptibility testing or research applications.
- [1] Hernández-Molina JM, Llosá J, Martinez-Brocal A, Ventosa A. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. [Database record]. DrugBank:APRD00834 via NaCTeM. View Source
